3-(4-Methoxyphenyl)propionic acid

Descripción general

Descripción

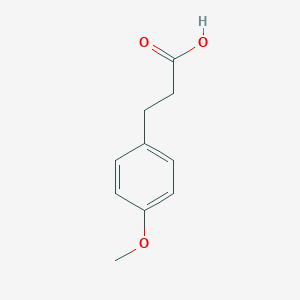

3-(4-Methoxyphenyl)propionic acid, also known as p-Methoxyhydrocinnamic acid, is an organic compound with the molecular formula C10H12O3. It is a derivative of hydrocinnamic acid, where a methoxy group is attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(4-Methoxyphenyl)propionic acid can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include heating the mixture under reflux and using a solvent such as ethanol.

Another method involves the reduction of 4-methoxycinnamic acid using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas. This method provides a straightforward route to obtain this compound with high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-methoxycinnamic acid. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high efficiency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methoxyphenyl)propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-methoxybenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol, 3-(4-methoxyphenyl)propanol, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, such as demethylation to form 4-hydroxyphenylpropanoic acid using reagents like boron tribromide (BBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Boron tribromide (BBr3) in dichloromethane (CH2Cl2).

Major Products Formed

Oxidation: 4-Methoxybenzoic acid.

Reduction: 3-(4-Methoxyphenyl)propanol.

Substitution: 4-Hydroxyphenylpropanoic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-(4-Methoxyphenyl)propionic acid is primarily recognized for its utility in the pharmaceutical sector, particularly as an intermediate in the synthesis of analgesics and anti-inflammatory drugs. It has been reported to enhance the efficacy of various formulations aimed at treating pain and inflammation . The compound's structural properties allow it to interact favorably with biological targets, making it a valuable component in drug design.

Biochemical Research

In biochemical studies, this compound is utilized to investigate the effects of phenolic compounds on cellular processes. Research indicates that it can influence metabolic pathways and cellular signaling mechanisms, providing insights into its potential health benefits . For instance, studies have shown that derivatives of this compound may exhibit antidiabetic and anticancer properties through modulation of key metabolic receptors .

Polymer Chemistry

The incorporation of this compound into polymer formulations has been explored to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in materials science, where the performance of polymers can be significantly improved by modifying their chemical structures with compounds like this one .

Agricultural Applications

Research is ongoing into the use of this compound as a plant growth regulator. Preliminary findings suggest that it may promote healthier plant development and improve crop yields by influencing growth pathways . This potential application could lead to more sustainable agricultural practices by enhancing plant resilience and productivity.

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound is investigated for its aromatic properties. It can be used to formulate flavoring agents that impart pleasant aromas and tastes in various consumer products, from food items to cosmetics .

Table 1: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-(4-Methoxyphenyl)propionic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes involved in metabolic pathways, modulating their activity and influencing cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Hydroxyphenyl)propanoic acid:

3-(4-Cyanophenyl)propanoic acid: Contains a cyano group on the phenyl ring, which significantly alters its chemical properties.

3-(4-Bromophenyl)propanoic acid: Has a bromine atom on the phenyl ring, making it more reactive in substitution reactions.

Uniqueness

3-(4-Methoxyphenyl)propionic acid is unique due to its methoxy group, which imparts specific electronic and steric effects. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry for developing new therapeutic agents.

Actividad Biológica

3-(4-Methoxyphenyl)propionic acid (HMPA) is a significant compound derived from dietary polyphenols, particularly through the metabolism of 4-hydroxy-3-methoxycinnamic acid (HMCA) by gut microbiota. This article delves into the biological activities associated with HMPA, focusing on its metabolic benefits, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

- Molecular Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- Physical State : Solid at room temperature

HMPA belongs to the phenylpropanoid family, characterized by a propionic acid moiety attached to a methoxy-substituted phenyl ring. This structure is crucial for its interaction with various biological receptors.

Metabolic Effects

HMPA has been shown to exert several beneficial metabolic effects:

- Anti-obesity Effects : HMPA administration in high-fat diet (HFD)-induced obesity models resulted in significant weight reduction and improved hepatic lipid metabolism. The compound activates GPR41, a receptor linked to lipid catabolism, thus enhancing energy expenditure and reducing fat accumulation in the liver .

- Insulin Sensitivity Improvement : Studies indicate that HMPA enhances insulin sensitivity in animal models, suggesting its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes .

- Gut Microbiota Modulation : HMPA influences gut microbiota composition, increasing beneficial Bacteroidetes while decreasing Firmicutes. This shift is associated with improved metabolic health and may contribute to its anti-obesity effects .

Antioxidant and Anti-inflammatory Properties

Research has highlighted HMPA's role in reducing oxidative stress and inflammation:

- Antioxidant Activity : HMPA exhibits antioxidant properties that may protect against cellular damage caused by reactive oxygen species (ROS), contributing to its potential anticancer effects .

- Anti-inflammatory Effects : The compound has been linked to reduced inflammatory markers in various studies, indicating its utility in managing chronic inflammatory conditions .

Pharmacokinetics

The pharmacokinetic profile of HMPA reveals rapid absorption and distribution:

- After oral administration in Sprague-Dawley rats, HMPA reached peak plasma concentrations within 15 minutes. The compound was detected in various tissues, including kidneys and liver, highlighting its bioavailability and potential systemic effects .

| Parameter | Value |

|---|---|

| Absorption Ratio | ≥1.2% |

| Peak Plasma Concentration | 2.6 ± 0.4 nmol/mL |

| Tissue Distribution | Kidneys > Liver > Heart |

The biological activities of HMPA are mediated through several mechanisms:

- GPR41 Activation : HMPA's interaction with GPR41 leads to enhanced lipid metabolism and energy expenditure, making it a candidate for obesity management .

- PKA Signaling Pathway : Activation of protein kinase A (PKA) signaling has been observed following HMPA administration, promoting lipid breakdown through downstream transcription factors like PPARα .

- Gene Expression Modulation : HMPA influences the expression of genes involved in glucose and lipid metabolism, such as Pnpla2 (Atgl) and Ppargc1a (Pgc-1alpha), which are critical for maintaining metabolic homeostasis .

Case Studies

Several studies have demonstrated the efficacy of HMPA in various contexts:

- Exercise Performance : In a study examining the effects of HMPA on skeletal muscle function during exhaustive exercise, it was found that HMPA administration improved grip strength and inhibited protein catabolism, suggesting its role in enhancing athletic performance .

- Cognitive Function : Emerging evidence suggests that HMPA may also contribute to cognitive improvements through its anti-inflammatory properties and modulation of gut-brain interactions .

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUFLISGGHNPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871855 | |

| Record name | 3-(4-Methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1929-29-9, 25173-37-9 | |

| Record name | 3-(4-Methoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Methoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(p-Methoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1929-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1929-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.